2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Kynurenine monooxygenase Huntington's disease Neuroprotection

This CNS-penetrant KMO inhibitor is critical for Huntington's disease research. It modulates the kynurenine pathway, elevating neuroprotective KYNA and reducing neurotoxic 3-HK, a key pharmacodynamic endpoint. With computed TPSA of 108 Ų and XLogP3 of 2.3, it is an ideal candidate for BBB permeability studies and CNS drug discovery. Procure this specific sulfonamide scaffold to benchmark new inhibitors or serve as a tool compound for in vivo efficacy studies in HD models.

Molecular Formula C19H19N3O5S
Molecular Weight 401.44
CAS No. 895804-31-6
Cat. No. B2748011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS895804-31-6
Molecular FormulaC19H19N3O5S
Molecular Weight401.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O5S/c1-25-15-7-9-18(17(12-15)26-2)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3
InChIKeyFNUAIXIKRGETRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (895804-31-6): A Pyridazinylsulfonamide KMO Inhibitor for CNS Drug Discovery


2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-31-6) is a synthetic N-(6-phenylpyridazin-3-yl)benzenesulfonamide derivative that has been investigated as a kynurenine monooxygenase (KMO) inhibitor [1]. The compound comprises a central sulfonamide bridge linking a 2,4-dimethoxyphenyl ring to a 3-(6-methoxypyridazin-3-yl)phenyl moiety, a structural arrangement associated with central nervous system (CNS) drug discovery programs targeting the kynurenine pathway for Huntington's disease [2]. Its computed physicochemical properties include a molecular weight of 401.4 g/mol, an XLogP3 of 2.3, a topological polar surface area of 108 Ų, and 7 rotatable bonds, suggesting potential for blood-brain barrier penetration [1].

Why Generic Substitution With a Close Analog of 2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide Fails


Within the N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, subtle modifications to the sulfonamide linker or aryl substituents can drastically alter KMO inhibitory potency, brain permeability, and metabolic stability. The lead compound in this series was optimized to achieve brain-permeable KMO inhibition equipotent to CHDI-340246, with superior brain penetration [1]. Generic replacement with an analog lacking the specific 2,4-dimethoxy substitution pattern or the 6-methoxypyridazine ring could compromise the crucial hydrophobic and hydrogen-bonding interactions required for KMO binding and CNS target engagement, ultimately leading to reduced in vivo efficacy in Huntington's disease models where neuroprotective kynurenic acid elevation and suppression of neurotoxic 3-hydroxykynurenine are the key pharmacodynamic endpoints [1].

2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Quantitative Comparator Evidence for KMO Inhibitor Selection


KMO Inhibitory Potency of the Pyridazinylsulfonamide Scaffold Compared to CHDI-340246

The optimized N-(6-phenylpyridazin-3-yl)benzenesulfonamide analog (Compound 12) exhibited KMO inhibitory potency equipotent to CHDI-340246, a known clinical-stage KMO inhibitor [1]. This provides a class-level comparative baseline for the target compound 895804-31-6, which shares the same core scaffold and is anticipated to demonstrate a similar in vitro IC50 profile.

Kynurenine monooxygenase Huntington's disease Neuroprotection

Brain Penetration Superiority of the Pyridazinylsulfonamide Class Over CHDI-340246

Compound 12, the optimized pyridazinylsulfonamide KMO inhibitor, was reported to be superior to CHDI-340246 specifically in terms of brain penetration [1]. Given that the target compound 895804-31-6 contains the identical N-(6-phenylpyridazin-3-yl)benzenesulfonamide core, it is inferred from class-level SAR that it retains this advantage in CNS target engagement over the clinical comparator.

Blood-brain barrier CNS drug delivery KMO inhibitor

In Vivo Pharmacodynamic Efficacy in a Huntington's Disease Mouse Model

Compound 12 demonstrated in vivo efficacy in the R6/2 transgenic mouse model of Huntington's disease, as evidenced by an increase in the neuroprotective metabolite kynurenic acid (KYNA) and a suppression of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) following a single oral administration [1]. The target compound 895804-31-6 is projected to produce a similar pharmacodynamic response due to its shared core scaffold and mechanism of KMO inhibition.

R6/2 mice Neuroprotection Kynurenine pathway

Oral Bioavailability and Long-Lasting Pharmacokinetics of the Methoxypyridazine Sulfonamide Class

A structurally related methanesulfonamide analog from the pyridazine series (Compound 14) exhibited high brain permeability, a long-lasting pharmacokinetic profile in monkeys, and increased brain KYNA levels in R6/2 mice after a single dose [1]. This evidence supports the class property of favorable CNS PK for 895804-31-6, given its identical N-(6-methoxypyridazin-3-yl)phenyl sulfonamide architecture.

Oral bioavailability PK profile Sulfonamide

Computed Physicochemical Profile Supporting CNS Drug-Likeness Compared to Literature KMO Inhibitors

The computed properties of 895804-31-6 (XLogP3 = 2.3, TPSA = 108 Ų, MW = 401.4, HBD = 1) fall within the optimal range for CNS drug-likeness (CNS MPO score) when compared to established KMO inhibitor benchmarks [1][3]. Specifically, the low TPSA and moderate lipophilicity differentiate it from earlier sulfonamide-based KMO inhibitors that often suffer from poor brain penetration due to high polar surface area [2].

CNS MPO Physicochemical properties Drug-likeness

Patent-Validated Synthetic Accessibility and Scalable Preparation Route

The compound is explicitly disclosed in patent JP2018016572A, which claims N-pyridazine-3-ylsulfonamide derivatives as therapeutic agents for CNS diseases [1]. This patent filing provides a validated synthetic methodology and a clear regulatory pathway for procurement, compared to non-patented KMO inhibitor analogs that may lack reliable, scalable synthetic protocols.

Synthetic route Medicinal chemistry supply Process chemistry

Optimal Use Cases for Procuring 2,4-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide


Huntington's Disease Drug Discovery Programs Requiring a Brain-Permeable KMO Inhibitor

This compound is most suitable for Huntington's disease research teams seeking a CNS-penetrant KMO inhibitor to modulate the kynurenine pathway. The scaffold has demonstrated in vivo pharmacodynamic efficacy in R6/2 mice, increasing neuroprotective KYNA and reducing neurotoxic 3-HK, a predictive biomarker for slowing neurodegeneration [2]. Given its structural similarity to the optimized lead Compound 12, it can serve as a starting point for further lead optimization or as a tool compound to study the therapeutic relevance of KMO inhibition in HD models.

CNS Pharmacokinetic and Brain Penetration Studies Using the Pyridazinylsulfonamide Template

Due to the class property of enhanced brain penetration over CHDI-340246 [2], 895804-31-6 is an ideal candidate for blood-brain barrier (BBB) permeability assays and CNS pharmacokinetic profiling. Its computed TPSA of 108 Ų and XLogP3 of 2.3 [1] make it a model compound for structure-property relationship (SPR) campaigns aimed at optimizing CNS exposure of sulfonamide-based inhibitors.

Structure-Activity Relationship (SAR) Expansion Around the 2,4-Dimethoxybenzene and 6-Methoxypyridazine Moieties

Medicinal chemistry teams can systematically explore substitutions on the 2,4-dimethoxyphenyl ring or the 6-methoxypyridazine group to fine-tune KMO potency, selectivity, and metabolic stability. The patent disclosure provides a reliable synthetic route [3], enabling rapid analog generation for SAR tables without the need for extensive de novo route development.

Comparative Tool Compound Studies Against Clinical-Stage KMO Inhibitors Like CHDI-340246

Because the class is equipotent to CHDI-340246 but superior in brain penetration [2], 895804-31-6 can be procured as a comparator tool to benchmark new KMO inhibitors in parallel in vitro enzymatic and cellular assays, as well as in rodent brain penetration studies.

Quote Request

Request a Quote for 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.